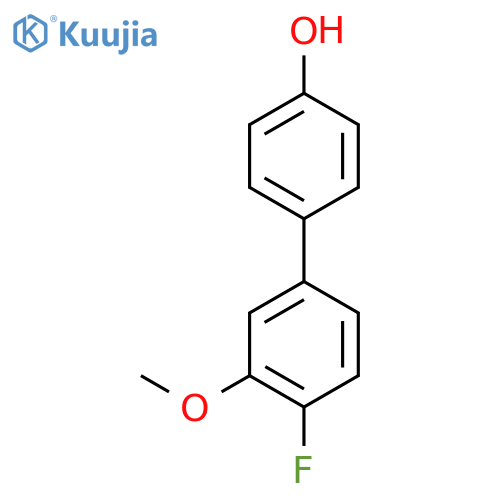

Cas no 64465-63-0 (4-(4-Fluoro-3-methoxyphenyl)phenol)

64465-63-0 structure

商品名:4-(4-Fluoro-3-methoxyphenyl)phenol

CAS番号:64465-63-0

MF:C13H11FO2

メガワット:218.223647356033

MDL:MFCD18312867

CID:1039059

PubChem ID:21416439

4-(4-Fluoro-3-methoxyphenyl)phenol 化学的及び物理的性質

名前と識別子

-

- 4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol

- 4-(4-fluoro-3-methoxyphenyl)phenol

- DTXSID10613463

- MFCD18312867

- 4'-Fluoro-3'-methoxy[1,1'-biphenyl]-4-ol

- 64465-63-0

- AKOS015907876

- BS-29151

- DB-396365

- SCHEMBL11689268

- 4-(4-Fluoro-3-methoxyphenyl)phenol

-

- MDL: MFCD18312867

- インチ: InChI=1S/C13H11FO2/c1-16-13-8-10(4-7-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3

- InChIKey: HSXMZCABXXDPEM-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=CC(=C1)C2=CC=C(C=C2)O)F

計算された属性

- せいみつぶんしりょう: 218.07430775g/mol

- どういたいしつりょう: 218.07430775g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 214

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 29.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.3

4-(4-Fluoro-3-methoxyphenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019117578-25g |

4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol |

64465-63-0 | 95% | 25g |

$574.56 | 2023-09-01 | |

| TRC | F597548-1g |

4-(4-Fluoro-3-methoxyphenyl)phenol |

64465-63-0 | 1g |

$98.00 | 2023-05-18 | ||

| Ambeed | A739727-25g |

4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol |

64465-63-0 | 98% | 25g |

$574.0 | 2024-04-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739837-5g |

4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol |

64465-63-0 | 98% | 5g |

¥1744.00 | 2024-05-05 | |

| 1PlusChem | 1P00EL1W-1g |

4-(4-Fluoro-3-methoxyphenyl)phenol |

64465-63-0 | 98% | 1g |

$83.00 | 2025-02-27 | |

| 1PlusChem | 1P00EL1W-5g |

4-(4-Fluoro-3-methoxyphenyl)phenol |

64465-63-0 | 98% | 5g |

$217.00 | 2025-02-27 | |

| abcr | AB318807-1 g |

4-(4-Fluoro-3-methoxyphenyl)phenol; 98% |

64465-63-0 | 1g |

€144.00 | 2023-04-26 | ||

| A2B Chem LLC | AG79668-5g |

4-(4-Fluoro-3-methoxyphenyl)phenol |

64465-63-0 | 98% | 5g |

$209.00 | 2024-04-19 | |

| Crysdot LLC | CD12048048-25g |

4'-Fluoro-3'-methoxy-[1,1'-biphenyl]-4-ol |

64465-63-0 | 95+% | 25g |

$527 | 2024-07-24 | |

| 1PlusChem | 1P00EL1W-10g |

4-(4-Fluoro-3-methoxyphenyl)phenol |

64465-63-0 | 98% | 10g |

$328.00 | 2025-02-27 |

4-(4-Fluoro-3-methoxyphenyl)phenol 関連文献

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433

-

Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

64465-63-0 (4-(4-Fluoro-3-methoxyphenyl)phenol) 関連製品

- 63762-78-7(2-Fluoro-5-methylanisole)

- 74483-53-7(Benzene,1-fluoro-4-methyl-2-phenoxy-)

- 78850-78-9(m-(2-Fluorophenoxy)toluene)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 4770-00-7(3-cyano-4-nitroindole)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:64465-63-0)4-(4-Fluoro-3-methoxyphenyl)phenol

清らかである:99%

はかる:25g

価格 ($):517.0